molecular formula C8H8Cl2N2O2 B2749026 Isopropyl 2,4-dichloropyrimidine-5-carboxylate CAS No. 69312-43-2

Isopropyl 2,4-dichloropyrimidine-5-carboxylate

Cat. No. B2749026
CAS RN: 69312-43-2
M. Wt: 235.06
InChI Key: YRJUHXRUVTWBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 . It is a solid substance and is used as an intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of Isopropyl 2,4-dichloropyrimidine-5-carboxylate can be achieved from Isopropyl alcohol and 2,4-Dichloro-5-pyrimidinecarbonyl chloride . In a specific synthesis process, 2,4-dichloropyrimidine-5-formyl chloride was dissolved in anhydrous tetrahydrofuran, and isopropanol was slowly added dropwise under an ice bath. After the addition, the reaction system was warmed to room temperature overnight. The solvent was evaporated to dryness under reduced pressure, and the residue was purified by silica gel column chromatography to obtain the product .


Molecular Structure Analysis

The molecular structure of Isopropyl 2,4-dichloropyrimidine-5-carboxylate consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a solid substance . It has a predicted boiling point of 317.8±22.0 °C and a predicted density of 1.374±0.06 g/cm3 . The compound is stored in a freezer under -20°C .

Scientific Research Applications

Synthesis of Novel Compounds

  • Isopropyl 2,4-dichloropyrimidine-5-carboxylate has been utilized in the synthesis of various novel compounds. For example, it was involved in the creation of 2-Amino-4-hydroxy-5-(4-phenylbutyl)pyrimidine-6-carboxylic acid and other derivatives, which were evaluated as inhibitors of dihydrofolic reductase, an enzyme critical in cellular replication and growth (Baker & Jordaan, 1965).

Development of Pharmaceutical Agents

  • Research has shown the potential of derivatives of Isopropyl 2,4-dichloropyrimidine-5-carboxylate in developing pharmaceutical agents. For instance, studies have synthesized and evaluated novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives for their anti-inflammatory and antimicrobial activities (Kotaiah et al., 2012).

Chemical Synthesis and Functionalization

  • This chemical is a key player in various chemical synthesis processes. It has been used in the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, influenced by Lewis acids. This kind of research provides insights into the synthesis of complex chemical structures (Richter et al., 2013).

Catalysis and Molecular Interactions

  • Studies involving Isopropyl 2,4-dichloropyrimidine-5-carboxylate also explore its role in catalysis and molecular interactions. For instance, research into the regioselective 2-amination of polychloropyrimidines has highlighted its use in complex catalytic processes, contributing to the understanding of molecular interactions and reactions (Smith & Buchwald, 2016).

Crystal Engineering and Ligand Synthesis

  • This compound has also been investigated in the context of inorganic crystal engineering. It played a role in synthesizing coordination complexes, contributing to the field of crystallography and materials science (Aakeröy et al., 2006).

Antiviral Research

  • In the field of antiviral research, derivatives of Isopropyl 2,4-dichloropyrimidine-5-carboxylate have been synthesized and tested for their efficacy against various viruses, demonstrating the compound's potential in developing new antiviral agents (Vince & Hua, 1990).

Safety and Hazards

The compound is classified under the GHS07 category, with the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

propan-2-yl 2,4-dichloropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-11-8(10)12-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJUHXRUVTWBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2,4-dichloropyrimidine-5-carboxylate

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